Cas no 155137-09-0 (4-Ethylidenepiperidine;hydrochloride)

4-Ethylidenepiperidine hydrochloride is a piperidine derivative characterized by its ethylidene functional group at the 4-position, rendered as a stable hydrochloride salt. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the reactive double bond and basic nitrogen, facilitate further functionalization, enabling the construction of complex heterocyclic frameworks. The hydrochloride form enhances solubility and handling properties, making it suitable for controlled reactions. Applications include its use in the synthesis of bioactive molecules, where its piperidine core contributes to pharmacophore design. The compound is typically handled under inert conditions to preserve its reactivity.
4-Ethylidenepiperidine;hydrochloride structure
155137-09-0 structure
Product name:4-Ethylidenepiperidine;hydrochloride
CAS No:155137-09-0
MF:C7H14ClN
MW:147.645761013031
CID:4701826

4-Ethylidenepiperidine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Ethylidenepiperidine hydrochloride
    • 4-Ethylidenepiperidine;hydrochloride
    • Inchi: 1S/C7H13N.ClH/c1-2-7-3-5-8-6-4-7;/h2,8H,3-6H2,1H3;1H
    • InChI Key: FMIDYECXOIDSGE-UHFFFAOYSA-N
    • SMILES: Cl.N1CC/C(=C\C)/CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 86.6
  • Topological Polar Surface Area: 12

4-Ethylidenepiperidine;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A129008207-10g
4-Ethylidenepiperidine hydrochloride
155137-09-0 95%
10g
$2,556.72 2022-04-02
Alichem
A129008207-5g
4-Ethylidenepiperidine hydrochloride
155137-09-0 95%
5g
$1,736.64 2022-04-02
Alichem
A129008207-25g
4-Ethylidenepiperidine hydrochloride
155137-09-0 95%
25g
$3,979.80 2022-04-02

Additional information on 4-Ethylidenepiperidine;hydrochloride

4-Ethylidenepiperidine Hydrochloride: A Comprehensive Overview

4-Ethylidenepiperidine hydrochloride, also known by its CAS number 155137-09-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of piperidines, which are six-membered ring structures containing one nitrogen atom. The ethylidene group attached to the fourth position of the piperidine ring introduces unique chemical and biological properties that have been extensively studied in recent years.

The chemical structure of 4-Ethylidenepiperidine hydrochloride is characterized by a piperidine ring with a vinyl group (CH₂=CH-) at the fourth carbon. This substitution pattern not only influences the compound's physical properties but also plays a crucial role in its pharmacological activity. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in drug discovery programs targeting central nervous system disorders.

One of the most notable aspects of 4-Ethylidenepiperidine hydrochloride is its ability to undergo various chemical transformations. Researchers have demonstrated that this compound can be readily converted into other piperidine derivatives with diverse functional groups, making it a versatile building block in organic synthesis. For instance, recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched derivatives, which are highly valuable in medicinal chemistry.

In terms of pharmacology, 4-Ethylidenepiperidine hydrochloride has shown promise as a ligand for G-protein coupled receptors (GPCRs), particularly those involved in pain perception and mood regulation. Preclinical studies have indicated that this compound may possess analgesic and anxiolytic properties, although further research is required to confirm these findings in human models.

The synthesis of 4-Ethylidenepiperidine hydrochloride typically involves a two-step process: the formation of 4-ethylidenepiperidine followed by protonation with hydrochloric acid. Recent optimizations in this synthetic pathway have focused on improving yield and purity, often employing catalytic hydrogenation or other green chemistry techniques to minimize environmental impact.

In conclusion, 4-Ethylidenepiperidine hydrochloride represents a valuable compound with diverse applications in both academic research and industrial settings. Its unique chemical properties and potential therapeutic applications make it an area of continued interest for scientists across multiple disciplines.

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